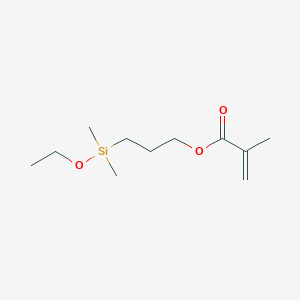

3-(乙氧基二甲基甲硅烷基)丙烯酸甲酯

描述

“3-(Ethoxydimethylsilyl)propyl methacrylate” is an inorganic, synthetic, zirconium-based chemical species . It has optical properties and surface properties . This compound is used in fabricating, hydrophilic interaction chromatography, and metal chelate .

Chemical Reactions Analysis

While specific chemical reactions involving “3-(Ethoxydimethylsilyl)propyl methacrylate” are not detailed in the search results, it’s known that similar compounds like “3-(Trimethoxysilyl)propyl methacrylate” are used as monomers and copolymerize with other monomers, such as styrene or acrylates, to produce polymer films with improved mechanical properties and adhesion to various substrates .

Physical And Chemical Properties Analysis

The physical state of “3-(Ethoxydimethylsilyl)propyl methacrylate” at 20°C is liquid .

科学研究应用

Application 1: Functionalization of Barium Titanate/Photopolymer Composites

Specific Scientific Field

Material Science

Summary of the Application

This compound is used to functionalize barium titanate nanoparticles (BTONP) with 3-(trimethoxysilyl)propyl methacrylate (TMSPM) used as a linker to an acrylate-based matrix polymer . The functionalization improves the performance of lead-free piezoelectric composites .

Methods of Application

The functionalization process parameters were measured by thermogravimetric analysis (TGA), elemental analysis, and Fourier-transform infrared (FTIR) spectroscopy . Elevated temperature and average functionalization time led to the highest functionalization degree in the form of a TMSPM monolayer on the particle surface .

Results or Outcomes

It was seen that functionalization improves the dispersion of particles, increases suspension viscosity, and decreases the curing depth and dielectric properties .

Application 2: Modification of Bacterial Cellulose Nanofibers for 3D Printable UV-Curable Inks

Specific Scientific Field

3D Printing and Material Science

Summary of the Application

3-(trimethoxysilyl)propyl methacrylate (TMSPM) is used to modify bacterial cellulose nanofibers (CNF) for use as a crosslinker and reinforcer for polymerizable deep eutectic solvent (DES) based on acrylic acid and choline chloride .

Methods of Application

The chemical and crystalline structure of the material was confirmed with NMR, FTIR, EDX and XRD methods . Modified CNF were used as a crosslinker and reinforcer for polymerizable deep eutectic solvent (DES) based on acrylic acid and choline chloride .

Results or Outcomes

It was shown that shielding of -OH groups of the cellulose surface with TMSPM increased the quality of 3D printed filaments due to reduced CNF agglomeration . At the same time, surface methacrylic groups copolymerize with acrylic acid forming crosslinked ion gel . The strength and the ultimate elongation of the material prepared in this work were 1.05±0.08 MPa at 2700% .

Application 3: Synthesis and Characterization of Microencapsulated n-Octadecane

Summary of the Application

This compound is used to synthesize microencapsulated phase-change materials (MicroPCMs) using 3-(trimethoxysilyl)propyl methacrylate (MPS) and methyl methacrylate (MMA) as raw materials for hybrid shells, and n-octadecane as core materials .

Methods of Application

The influence of mass ratio of MMA–MPS, hydrolysis of MPS and polymerization temperature on the performance of MicroPCMs are investigated . The performance was measured by thermogravimetric analysis (TGA), elemental analysis, and Fourier-transform infrared (FTIR) spectroscopy .

Results or Outcomes

Adding the amount of MPS gives a growth of more sub-microscale particles on the surface of MicroPCMs, and the average particle sizes are close . MicroPCM with the polymerization temperature 70 °C has the crystallization enthalpy of 158.01 J g −1 and melting enthalpy of 158.62 J g −1, with the encapsulation efficiency 73.0 mass% .

Application 4: Polymerization Reactions

Specific Scientific Field

Polymer Science

Summary of the Application

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is widely used as a monomer and as a coupling agent in polymerization reactions .

Methods of Application

It copolymerized with other monomers, such as styrene or acrylates, to produce polymer films with improved mechanical properties and adhesion to various substrates .

Results or Outcomes

The use of TMSPMA in polymerization reactions results in polymer films with improved mechanical properties and adhesion to various substrates .

Application 5: Synthesis of Silica Aerogels

Summary of the Application

This compound is used to synthesize silica aerogels, which are unique lightweight, nanostructured materials with extremely high porosity . An acrylate containing silane (3-(trimethoxysilyl)propyl methacrylate) is used along with tetramethyl orthosilicate to produce an organically-modified silica network .

Results or Outcomes

Application 6: Polymerization Reactions

Summary of the Application

3-(Trimethoxysilyl)propyl methacrylate (TMSPMA) is widely used as a monomer and as a coupling agent in polymerization reactions . It copolymerized with other monomers, such as styrene or acrylates, to produce polymer films with improved mechanical properties and adhesion to various substrates .

Results or Outcomes

It was shown that shielding of -OH groups of the cellulose surface with TMSPMA increased the quality of 3D printed filaments due to reduced CNF agglomeration . At the same time, surface methacrylic groups copolymerize with acrylic acid forming crosslinked ion gel . The strength and the ultimate elongation of the material prepared in this work were 1.05±0.08 MPa at 2700% .

安全和危害

属性

IUPAC Name |

3-[ethoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O3Si/c1-6-14-15(4,5)9-7-8-13-11(12)10(2)3/h2,6-9H2,1,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOZORWBKQSQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)CCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374821 | |

| Record name | 3-(Ethoxydimethylsilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethoxydimethylsilyl)propyl methacrylate | |

CAS RN |

13731-98-1 | |

| Record name | 3-(Ethoxydimethylsilyl)propyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Ethoxydimethylsilyl)propyl Methacrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。